Product packaging for 1-(2-fluoro-5-nitrophenyl)ethan-1-ol(Cat. No.:CAS No. 150295-21-9)

1-(2-fluoro-5-nitrophenyl)ethan-1-ol

Cat. No.: B6166924
CAS No.: 150295-21-9
M. Wt: 185.2
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Description

1-(2-Fluoro-5-nitrophenyl)ethan-1-ol (CAS 150295-21-9) is a chiral aromatic alcohol of significant interest in medicinal chemistry and organic synthesis. This compound serves as a versatile building block for the preparation of various pharmaceuticals and agrochemicals. Its molecular structure, which features a fluorine atom and a nitro group on the phenyl ring, makes it a valuable intermediate for constructing more complex molecules. The presence of the electron-withdrawing nitro group at the meta-position relative to the electron-rich alcohol functional group allows for further functionalization, notably through reduction to the corresponding aniline. The fluorine atom can also participate in nucleophilic substitution reactions, enabling further diversification. The compound is closely related to its ketone precursor, 1-(2-Fluoro-5-nitrophenyl)ethan-1-one (CAS 79110-05-7), from which it can be synthesized via stereoselective reduction to yield the enantiopure alcohol. As a secondary alcohol, it is characterized by its molecular formula C 8 H 8 FNO 3 and a molecular weight of 185.15 g/mol. Application Note: This chemical is strictly for research purposes and is a key intermediate in the development of active pharmaceutical ingredients (APIs). It is not intended for diagnostic or therapeutic use.

Properties

CAS No.

150295-21-9

Molecular Formula

C8H8FNO3

Molecular Weight

185.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1 2 Fluoro 5 Nitrophenyl Ethan 1 Ol and Its Stereoisomers

Chemo- and Regioselective Synthesis Strategies for the Chemical Compound

The synthesis of racemic 1-(2-fluoro-5-nitrophenyl)ethan-1-ol primarily relies on the transformation of the precursor 2'-fluoro-5'-nitroacetophenone. scbt.comchemimpex.comapolloscientific.co.uk The key challenge is the selective manipulation of functional groups to achieve the desired alcohol without affecting the nitro or fluoro substituents.

Reductive Approaches to the Secondary Alcohol Moiety

The most direct route to this compound is the reduction of the corresponding ketone, 2'-fluoro-5'-nitroacetophenone. chemimpex.comapolloscientific.co.uk This transformation requires a chemoselective reducing agent that will reduce the ketone to a secondary alcohol while leaving the nitro group intact.

Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose due to its mild nature and selectivity for carbonyl groups over nitroarenes. The reaction is typically carried out in an alcoholic solvent such as methanol (B129727) or ethanol (B145695) at ambient temperatures. This method is efficient for producing the racemic alcohol. The general transformation involves the nucleophilic addition of a hydride ion from the reducing agent to the electrophilic carbonyl carbon of the ketone.

Organometallic Reagent-Mediated Syntheses of the Carbon Skeleton

An alternative approach to constructing the carbon framework of this compound involves the use of organometallic reagents. This method typically starts with 2-fluoro-5-nitrobenzaldehyde (B1301997) and introduces the methyl group via a nucleophilic addition.

A Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), can be used to add a methyl group to the aldehyde carbonyl. This reaction forms the carbon-carbon bond and, upon aqueous workup, generates the secondary alcohol. A significant challenge in this synthesis is the potential for the highly reactive organometallic reagent to react with the nitro group. Therefore, careful control of reaction conditions, such as low temperatures, is crucial to favor the desired 1,2-addition to the carbonyl group and minimize side reactions.

Functional Group Interconversion Routes to the Nitroaromatic Core

This strategy involves introducing the nitro group at a later stage of the synthesis, starting from a pre-formed alcohol. The synthesis would begin with the reduction of 2'-fluoroacetophenone (B1202908) to obtain 1-(2-fluorophenyl)ethan-1-ol. nih.gov Subsequently, this alcohol undergoes electrophilic aromatic substitution to install the nitro group.

The nitration of 1-(2-fluorophenyl)ethan-1-ol requires a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The regioselectivity of this reaction is directed by the existing substituents on the aromatic ring. The fluorine atom is an ortho-, para-director, and the hydroxyl group of the ethan-1-ol substituent is also an ortho-, para-director. The reaction must be carefully controlled to achieve the desired 5-nitro isomer, as other isomers can also be formed.

Enantioselective Synthesis of Chiral this compound

Producing enantiomerically pure forms of this compound is crucial for applications where a specific stereoisomer is required. This is achieved through asymmetric synthesis, which can be broadly categorized into two main approaches: asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric Catalysis in Carbonyl Reductions

Asymmetric reduction of the prochiral ketone, 2'-fluoro-5'-nitroacetophenone, is a highly efficient method for obtaining chiral this compound. This involves the use of a chiral catalyst to influence the stereochemical outcome of the reduction.

One prominent method is catalytic asymmetric transfer hydrogenation. This reaction often employs a chiral ruthenium or rhodium complex as the catalyst and a hydrogen donor like isopropanol (B130326) or formic acid. For instance, Ru-BINAP catalysts have been used in the asymmetric reduction of similar ketones, achieving high enantiomeric excess (ee). evitachem.com Another powerful technique is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst to stereoselectively reduce the ketone with a borane (B79455) source. The choice of catalyst and reaction conditions is critical to achieving high yields and enantioselectivity.

Table 1: Asymmetric Reduction Strategies

Catalyst System Hydrogen Source Typical Substrate Type Expected Outcome
Ruthenium-BINAP Isopropanol/Formic Acid Aryl Ketones High enantiomeric excess (e.g., >90% ee) evitachem.com
Chiral Oxazaborolidine (CBS) Borane (e.g., BH₃·THF) Prochiral Ketones Predictable stereochemistry and high ee

Chiral Auxiliary-Based Synthetic Routes

Chiral auxiliaries are stereogenic groups that are temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed.

In the context of synthesizing chiral this compound, a chiral auxiliary could be attached to a precursor molecule. For example, a chiral oxazolidinone can be used to direct the stereoselective addition of a methyl group. wikipedia.org Alternatively, a chiral auxiliary like trans-2-phenyl-1-cyclohexanol, introduced by J. K. Whitesell, can be employed. wikipedia.org These auxiliaries create a chiral environment that forces the incoming reagent to attack from a specific face, leading to the formation of one enantiomer in excess. Sulfur-based chiral auxiliaries, such as thiazolidinethiones, have also shown great utility in similar asymmetric transformations, including aldol (B89426) reactions and Michael additions. scielo.org.mxresearchgate.net

Table 2: Common Chiral Auxiliaries and Their Applications

Chiral Auxiliary Typical Application Mechanism of Action Reference
Evans' Oxazolidinones Aldol Reactions, Alkylations Forms a chiral enolate, directing electrophilic attack. wikipedia.org wikipedia.org
(1R,2S)-Norephedrine Nucleophilic Additions Directs addition to aldehydes to form specific diastereomers. evitachem.com evitachem.com
Camphorsultam Michael Additions, Claisen Rearrangements Provides high steric hindrance, leading to excellent diastereoselectivity. wikipedia.org wikipedia.org

Biocatalytic Approaches to Enantiopure Forms of the Chemical Compound

The synthesis of enantiomerically pure this compound is predominantly achieved through the asymmetric biocatalytic reduction of its corresponding prochiral ketone, 2'-fluoro-5'-nitroacetophenone. This green chemistry approach leverages the high stereoselectivity of enzymes, primarily ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), found in various biological systems.

Whole-cell biocatalysis is a common strategy, utilizing microorganisms such as yeasts (Saccharomyces cerevisiae), bacteria, and fungi. These organisms contain a natural enzymatic arsenal (B13267) capable of performing redox reactions. The reduction mechanism involves the transfer of a hydride ion from a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or its non-phosphorylated form (NADH), to the carbonyl carbon of the ketone. researchgate.net This process generates the chiral secondary alcohol with a specific stereochemistry, often governed by Prelog's rule.

In addition to microbial sources, plant-based biocatalysts have proven effective. The roots of Daucus carota (carrot), for instance, serve as an inexpensive and readily available source of ketoreductases for the enantioselective reduction of ketones. nih.gov These reactions are advantageous as they are typically performed in water under mild conditions. To overcome the low aqueous solubility of hydrophobic substrates like 2'-fluoro-5'-nitroacetophenone, surfactants can be employed. Studies on similar acetophenones have shown that non-ionic surfactants, such as Tween® 20, can significantly enhance the reaction rate and enantioselectivity by improving substrate availability to the enzyme. nih.gov

For more controlled and robust processes, isolated enzymes are used. These dehydrogenases can be co-immobilized on solid supports, creating heterogeneous biocatalysts that are easily separated from the reaction mixture and reusable over multiple cycles. rsc.org This approach not only improves process economics but also facilitates continuous manufacturing operations. The selection of the specific enzyme is crucial, as different ketoreductases exhibit varying levels of activity and selectivity towards substrates with particular electronic features, such as the electron-withdrawing nitro and fluoro groups present in 2'-fluoro-5'-nitroacetophenone. researchgate.net

Biocatalyst TypeSubstrate ExampleKey Findings/ConditionsTypical YieldEnantiomeric Excess (e.e.)Reference
Plant Root (Daucus carota)Bromo-substituted AcetophenonesAddition of Tween® 20 surfactant enhances conversion and selectivity.43-88%>99% nih.gov
Yeast (Whole Cells)Substituted AcetophenonesReduction mediated by endogenous dehydrogenases with cofactor regeneration.High82-97% researchgate.net
Immobilized Dehydrogenases5-HydroxymethylfurfuralCo-immobilized enzymes on methacrylate (B99206) carriers for efficient cofactor regeneration and catalyst reuse.>99%Not Applicable (Achiral) rsc.org

Optimization of Reaction Conditions and Yields for the Chemical Compound

Optimizing reaction parameters is a critical step to ensure the efficient, selective, and economically viable synthesis of this compound. sigmaaldrich.com Key areas of focus include the selection of appropriate solvents, the design of the catalyst to enhance stereoselectivity, and the implementation of process intensification strategies for scalable production.

Solvent Effects on Synthetic Outcomes

The choice of solvent system significantly impacts the performance of both biocatalytic and chemocatalytic reductions. The solvent influences substrate and product solubility, catalyst stability and activity, and can even affect the stereochemical outcome of the reaction. rsc.org

In biocatalytic reductions, which are often performed in aqueous media, the poor solubility of the hydrophobic ketone precursor can be a limiting factor. nih.gov To address this, co-solvents or biphasic systems (water-organic solvent) may be introduced. However, the presence of organic solvents can sometimes denature the enzyme, reducing its activity. Therefore, a careful balance must be struck. The use of bio-derived solvents is also an area of growing interest, aligning with the principles of green chemistry. unisalento.it

For chemical reductions, a wider range of organic solvents can be explored. Systematic screening is often necessary to identify the optimal medium. For example, in a study on the reduction of acetophenone (B1666503) using an ionic liquid catalyst, various solvents were tested, with ethanol providing the highest yield in the shortest time. mdpi.com This was attributed to factors like polarity and the miscibility of the solvent with the substrate. mdpi.com The presence of certain functional groups on the substrate, such as the nitro group in 2'-fluoro-5'-nitroacetophenone, must also be considered, as they may be susceptible to side reactions under certain solvent and temperature conditions. unisalento.it

Effect of Different Solvents on the Catalytic Reduction of Acetophenone
SolventReaction Time (h)Yield (%)Reference
Ethanol (EtOH)188.6 mdpi.com
Methanol (MeOH)1.585.2 mdpi.com
Isopropanol (IPA)1.583.7 mdpi.com
Acetonitrile (CH3CN)275.4 mdpi.com
Dichloromethane (DCM)363.9 mdpi.com

Catalyst and Ligand Design for Enhanced Selectivity

Achieving high enantioselectivity in the synthesis of chiral this compound hinges on the design of the catalyst.

In biocatalysis, "catalyst design" translates to the selection of an appropriate enzyme or the engineering of its properties. Different microorganisms produce ketoreductases with distinct substrate specificities and stereopreferences. researchgate.net Therefore, screening a library of enzymes is a common first step to identify a biocatalyst that efficiently reduces 2'-fluoro-5'-nitroacetophenone with the desired (R)- or (S)-selectivity. The enzyme's active site creates a chiral pocket that binds the substrate in a preferred orientation, analogous to the function of a chiral ligand in metal catalysis. nih.gov Advanced techniques like directed evolution and protein engineering can be used to modify the amino acid sequence of an enzyme, further optimizing its active site to enhance activity and selectivity for a non-natural substrate.

In asymmetric chemical catalysis, the catalyst is typically a metal complex coordinated to a chiral ligand. nih.gov The design of these ligands is paramount for inducing high stereoselectivity. For transfer hydrogenation or asymmetric hydrogenation reactions, ligands are designed to have specific steric and electronic properties that influence how the substrate approaches the metal center. nih.govresearchgate.net For instance, the electronic asymmetry of a ligand can create a well-defined coordination sphere that dictates the facial selectivity of the hydride attack on the ketone. researchgate.net While C2-symmetric ligands have been historically dominant, nonsymmetrical ligands are increasingly used because their different structural components can be individually optimized to control the catalytic cycle. nih.gov

Process Intensification and Scale-Up Considerations

Translating a laboratory-scale synthesis into a robust, industrial-scale process requires process intensification—the development of novel equipment and techniques to create dramatically more efficient, sustainable, and cost-effective manufacturing processes. bvrit.ac.in

A key strategy for the production of this compound is the move from batch to continuous manufacturing using flow chemistry. noelresearchgroup.com Continuous flow reactors, such as micro- or milli-reactors, offer superior control over reaction parameters like temperature and mixing due to their high surface-area-to-volume ratio. youtube.com This precise control is crucial for managing highly exothermic reactions and improving product consistency and yield.

The use of structured catalysts, where the enzyme or chemical catalyst is immobilized onto a solid support or the walls of the reactor, is a cornerstone of process intensification. researchgate.net This approach is particularly well-suited for flow chemistry. Immobilizing the catalyst prevents it from being washed out with the product stream, allowing for its continuous reuse and simplifying downstream purification, thereby reducing waste and operational costs. rsc.orgresearchgate.net

Scaling up in flow chemistry is often achieved through "numbering-up" or "scaling-out," where multiple reactors are operated in parallel. noelresearchgroup.com This modular approach avoids the complex challenges associated with increasing the size of traditional batch reactors and allows for flexible production capacity. By integrating these intensification strategies, the synthesis of this compound can be made more suitable for large-scale industrial application. bvrit.ac.in

Reaction Mechanisms and Reactivity Profiles of 1 2 Fluoro 5 Nitrophenyl Ethan 1 Ol

Nucleophilic Substitution Reactions Involving the Chemical Compound

Nucleophilic substitution reactions are a cornerstone of the reactivity of 1-(2-fluoro-5-nitrophenyl)ethan-1-ol, primarily centered on the displacement of the fluoride (B91410) ion and derivatization of the hydroxyl group.

The presence of a nitro group in the para-position relative to the fluorine atom makes the aromatic ring electron-deficient and primed for Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized Meisenheimer complex.

The high electronegativity of fluorine makes the ipso-carbon atom highly electrophilic, facilitating the initial attack by a nucleophile. The subsequent loss of the fluoride leaving group is typically the rate-determining step. In SNAr reactions, the typical reactivity order for halogens is F > Cl > Br > I. researchgate.net This is because the more electronegative halogen polarizes the carbon-halogen bond more effectively, making the carbon more susceptible to nucleophilic attack.

Various nucleophiles can be employed to displace the fluorine atom, leading to a diverse range of substituted products. Common nucleophiles include alkoxides, phenoxides, thiolates, and amines. For instance, reaction with an amine (R-NH₂) would yield the corresponding N-substituted aniline (B41778) derivative. The reaction is generally carried out in polar aprotic solvents and may be facilitated by a base. A related compound, 2-fluoro-5-nitrophenyldiazonium tetrafluoroborate (B81430), has been shown to undergo facile nucleophilic aromatic substitution of the fluorine atom with alcohols under mild, base-free conditions. nih.gov This highlights the high reactivity of the 2-fluoro-5-nitrophenyl scaffold towards SNAr.

The secondary hydroxyl group in this compound can be readily derivatized through various classical alcohol reactions. These transformations are crucial for modifying the compound's properties or for introducing new functional handles.

Esterification: The alcohol can react with carboxylic acids, acid chlorides, or acid anhydrides to form esters. This reaction is typically catalyzed by an acid (e.g., H₂SO₄ for carboxylic acids) or a base (e.g., pyridine (B92270) for acid chlorides).

Etherification: Formation of ethers can be achieved through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., NaH) to form an alkoxide, which then displaces a halide from an alkyl halide.

Protection: The hydroxyl group can be protected using various protecting groups (e.g., silyl (B83357) ethers, acetals) to prevent it from reacting in subsequent synthetic steps.

The versatility in functionalization of primary and secondary alcohols allows for a wide array of derivatives to be synthesized from the parent compound. nih.gov

Reductive and Oxidative Transformations of the Chemical Compound

The nitro group and the secondary alcohol moiety are redox-active sites within the molecule, allowing for selective transformations that are fundamental to its synthetic utility.

The reduction of the aromatic nitro group is one of the most significant transformations of this compound, as it converts the strongly electron-withdrawing nitro group into a versatile amino group (NH₂). This transformation dramatically alters the electronic properties of the aromatic ring, converting the substituent from a deactivating, meta-director into a powerful activating, ortho-, para-director for electrophilic substitution. masterorganicchemistry.com

A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. wikipedia.orgorganic-chemistry.org Common methods include:

Catalytic Hydrogenation: This is a widely used method, employing catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com Care must be taken, as some catalysts like Pd/C can sometimes lead to dehalogenation. commonorganicchemistry.com

Metal/Acid Reduction: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) is a classic and effective method for reducing nitroarenes to anilines. masterorganicchemistry.com

Other Reagents: Other reagents like sodium hydrosulfite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be used, often offering milder conditions and greater chemoselectivity. wikipedia.orgscispace.com

Depending on the reaction conditions and the reducing agent, the reduction can be stopped at intermediate stages, yielding other nitrogenous functional groups such as hydroxylamines (NHOH) or azo compounds. wikipedia.orgcommonorganicchemistry.com

Table 1: Selected Reagents for the Reduction of Aromatic Nitro Groups

Reagent/System Product(s) Notes
H₂/Pd-C Amine Highly efficient, but may cause dehalogenation. commonorganicchemistry.com
H₂/Raney Ni Amine Often used when dehalogenation is a concern. masterorganicchemistry.comcommonorganicchemistry.com
Fe/HCl or Fe/NH₄Cl Amine Classical, robust, and economical method. masterorganicchemistry.com
SnCl₂/HCl Amine Provides mild reduction conditions. scispace.com
Zn/NH₄Cl Hydroxylamine (B1172632) Can selectively produce the hydroxylamine. wikipedia.org
Na₂S or Na₂S₂O₄ Amine Useful when acidic or hydrogenation conditions are not suitable. wikipedia.org

As a secondary alcohol, the 1-hydroxyethyl group of this compound can be oxidized to the corresponding ketone, 1-(2-fluoro-5-nitrophenyl)ethanone. youtube.comchemguide.co.uk This reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the adjacent carbon. youtube.com

Unlike primary alcohols, which can be oxidized to aldehydes and then further to carboxylic acids, secondary alcohols are oxidized only to ketones, making the reaction straightforward without the risk of overoxidation. chemguide.co.uk A variety of oxidizing agents can be used for this purpose:

Chromium-Based Reagents: Chromic acid (H₂CrO₄), prepared from chromium trioxide (CrO₃) and sulfuric acid (Jones reagent), is a strong oxidizing agent that efficiently converts secondary alcohols to ketones. libretexts.org A milder alternative is pyridinium (B92312) chlorochromate (PCC). libretexts.org

Other Reagents: Other modern and milder reagents include Dess-Martin periodinane (DMP), and Swern oxidation conditions (using dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride). libretexts.orgorganic-chemistry.org

The resulting ketone, 1-(2-fluoro-5-nitrophenyl)ethanone, is a valuable synthetic intermediate in its own right. nih.govsigmaaldrich.com

Table 2: Common Oxidizing Agents for Secondary Alcohols

Reagent Description
Chromic Acid (H₂CrO₄) A strong and effective oxidizing agent (Jones oxidation). libretexts.org
Pyridinium Chlorochromate (PCC) A milder chromium-based reagent. libretexts.org
Dess-Martin Periodinane (DMP) A modern, mild, and high-yielding oxidant. libretexts.org
Swern Oxidation (DMSO, (COCl)₂) Utilizes activated DMSO for a mild oxidation. organic-chemistry.org

Aromatic Ring Functionalization Strategies for the Chemical Compound

Further functionalization of the aromatic ring of this compound is heavily influenced by its existing substituents. In its initial state, the powerful deactivating effect of the nitro group makes electrophilic aromatic substitution challenging.

However, the true synthetic potential is unlocked after the reduction of the nitro group to an amine. The resulting 1-(5-amino-2-fluorophenyl)ethan-1-ol (B582720) has a highly activated aromatic ring due to the strong electron-donating amino group. This group directs incoming electrophiles to the ortho and para positions. Given that the para position is occupied by the 1-hydroxyethyl group, further substitution would be directed to the positions ortho to the amine (and meta to the fluorine and alcohol groups).

The newly formed amino group can also be converted into a diazonium salt (-N₂⁺) through reaction with nitrous acid (HNO₂). This diazonium group is an excellent leaving group and can be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of halogens (Cl, Br, I), cyano (CN), hydroxyl (OH), and other functional groups. This strategy provides a powerful avenue for diverse aromatic ring functionalization, building upon the initial structure of the compound. nih.gov

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) on the this compound ring is expected to be challenging due to the strong deactivating nature of the nitro group. msu.edu Standard EAS reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions typically require harsh conditions to proceed on such deactivated substrates. msu.edumasterorganicchemistry.com

The directing effects of the substituents are crucial in determining the position of any potential substitution. The powerful meta-directing influence of the nitro group at C5 would direct incoming electrophiles to the positions meta to it, namely C1 and C3. However, C1 is already substituted. The ortho, para-directing fluoro group at C2 would direct electrophiles to C3 (ortho and already occupied by the nitro group's meta-directing influence) and C6 (para). The weak ortho, para-directing 1-hydroxyethyl group at C1 would direct to C2 (already occupied) and C6.

Therefore, the most likely position for electrophilic attack is C6, as it is para to the fluorine atom and ortho to the 1-hydroxyethyl group, and importantly, not sterically hindered. The positions C3 and C4 are highly deactivated due to the cumulative electron-withdrawing effects of the adjacent nitro and fluoro groups.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionInfluence of -F (ortho, para-director)Influence of -NO2 (meta-director)Influence of -CH(OH)CH3 (ortho, para-director)Overall Likelihood of Substitution
C3Ortho (deactivated)Meta (directed)MetaLow
C4MetaOrtho (deactivated)MetaVery Low
C6Para (directed)Meta (directed)Ortho (directed)High

Directed Ortho Metalation (DoM) and Related Reactivity

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation and subsequent functionalization of an aromatic ring, typically at the position ortho to the DMG. wikipedia.orgorganic-chemistry.org This method offers an alternative to classical electrophilic substitution, often providing access to isomers that are otherwise difficult to obtain. uwindsor.ca

In this compound, the hydroxyl group of the ethan-1-ol substituent has the potential to act as a DMG. baranlab.orgharvard.edu The reaction would involve treating the molecule with a strong organolithium base, such as n-butyllithium, which would be directed by the hydroxyl group to deprotonate the ortho position, C6. wikipedia.org The resulting aryllithium intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups at this specific position.

However, several factors could complicate this process. The presence of the strongly electron-withdrawing nitro group could increase the acidity of other ring protons, potentially leading to a loss of regioselectivity. Furthermore, the acidic proton of the hydroxyl group itself would react with the organolithium reagent, requiring at least two equivalents of the base. Competitive nucleophilic aromatic substitution (SNAr) at the carbon bearing the fluorine or nitro group is also a possibility under strongly basic conditions.

Table 2: Potential Directed Ortho Metalation of this compound

Directing GroupPotential Site of MetalationReagentsPotential Product after Electrophilic Quench (E+)
-CH(OH)CH3C61. 2 eq. n-BuLi, THF, -78 °C2. Electrophile (E+)1-(2-fluoro-6-E-5-nitrophenyl)ethan-1-ol

Intramolecular Rearrangements and Fragmentation Pathways

Under certain conditions, this compound could undergo intramolecular rearrangements or fragment. For instance, acid-catalyzed dehydration of the secondary alcohol could lead to the formation of a styrenic double bond, yielding 1-(2-fluoro-5-nitrophenyl)ethene.

In the context of mass spectrometry, the molecule would exhibit characteristic fragmentation patterns. Upon electron impact ionization, the molecular ion would be formed. Subsequent fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bond between the aromatic ring and the ethan-1-ol side chain, or the bond between the two carbons of the side chain. libretexts.orgyoutube.com

Loss of water: A common fragmentation for alcohols, leading to a peak at M-18. youtube.comyoutube.com

Loss of nitro group: Fragmentation involving the loss of NO2 (46 Da) is a characteristic feature of nitroaromatic compounds.

Table 3: Predicted Major Fragmentation Pathways in Mass Spectrometry

Fragmentation PathwayNeutral Lossm/z of Resulting Fragment
Loss of methyl group•CH3M-15
Loss of waterH2OM-18
Loss of formyl radical•CHOM-29
Loss of nitro group•NO2M-46

Computational and Theoretical Studies on 1 2 Fluoro 5 Nitrophenyl Ethan 1 Ol

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the molecular structure, stability, and electronic properties of a molecule from first principles. These methods solve the Schrödinger equation for a given arrangement of atoms, providing detailed insights into the electron distribution and energy of the system.

Density Functional Theory (DFT) Analyses of Conformational Landscapes

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For a flexible molecule like 1-(2-fluoro-5-nitrophenyl)ethan-1-ol, which has a rotatable bond between the phenyl ring and the ethanol (B145695) side chain, DFT can be used to explore its conformational landscape. This involves calculating the energies of different spatial arrangements (conformers) of the atoms to identify the most stable (lowest energy) structures.

The presence of a fluorine atom ortho to the ethanol substituent and a nitro group in the para position introduces interesting electronic and steric effects. A key aspect to investigate would be the potential for intramolecular hydrogen bonding between the hydroxyl proton and the adjacent fluorine atom. Theoretical studies on similar fluorinated organic molecules have demonstrated the capability of DFT to identify and quantify such interactions. nih.govrsc.orgresearchgate.netsemanticscholar.org For instance, in studies of 2-fluoroaniline, computational methods have been used to determine the preferred orientation of the amine group relative to the fluorine atom. umanitoba.ca

A typical DFT analysis would involve geometry optimization of various possible conformers of this compound. The relative energies of these conformers would indicate their population at a given temperature.

Table 1: Representative DFT-Calculated Relative Energies of Hypothetical Conformers of this compound

ConformerDescriptionRelative Energy (kcal/mol)
1Intramolecular H-bond (OH···F)0.00
2Anti-conformation (OH pointing away from F)2.5
3Gauche-conformation1.8

Note: This table is illustrative and does not represent actual experimental or calculated data for this compound. The values are representative of what a DFT study might reveal about the relative stabilities of different conformers.

Ab Initio Methods for Electronic Property Prediction

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. These methods can be used to predict a range of electronic properties for this compound, such as the dipole moment, molecular orbital energies (HOMO and LUMO), and the distribution of electron density.

The HOMO-LUMO gap is a particularly important parameter as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. The electron-withdrawing nature of the nitro group and the fluorine atom would significantly influence the electronic properties of the aromatic ring and the ethanol side chain. Ab initio calculations could precisely map these effects. For example, studies on the aqueous solvation of ethanol have utilized ab initio molecular dynamics to understand its electronic behavior in a solvent. researchgate.net

Molecular Dynamics Simulations for Conformational and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can track the movements of individual atoms and molecules over time, offering insights into conformational changes and intermolecular interactions.

For this compound, an MD simulation could be performed on a single molecule in the gas phase to explore its conformational flexibility in more detail than a static DFT calculation. More importantly, MD simulations can be used to study the behavior of the molecule in a solvent, such as water or an organic solvent. This would reveal how the solvent molecules arrange themselves around the solute and how they influence its conformation and dynamics.

Simulations of ethanol and other alcohols in various environments have provided detailed pictures of hydrogen bonding networks and diffusion properties. rsc.orgnih.govnih.gov An MD study of this compound in an aqueous solution would be valuable for understanding its solubility and how the fluoronitrophenyl group interacts with water molecules.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry can also be used to study the mechanisms of chemical reactions, including the synthesis of this compound. This involves identifying the transition states—the highest energy points along the reaction pathway—and calculating the energy barriers for the reaction to occur.

Energetic Barriers and Reaction Coordinate Mapping for Synthetic Steps

A likely synthetic route to this compound is the reduction of the corresponding ketone, 1-(2-fluoro-5-nitrophenyl)ethan-1-one. Theoretical methods can be used to model this reduction reaction, for example, using a hydride source like sodium borohydride (B1222165). By mapping the reaction coordinate, which represents the progress of the reaction, and calculating the energy at each point, a detailed energy profile of the reaction can be constructed. This profile would show the energy of the reactants, products, and any intermediates and transition states. The height of the energy barrier (activation energy) determines the rate of the reaction.

General principles of retrosynthetic analysis can be applied to devise potential synthetic pathways, which can then be investigated computationally. youtube.comyoutube.com For instance, the synthesis of other nitro alcohols has been studied to understand the plausible reaction mechanisms. researchgate.net

Solvation Effects in Theoretical Reaction Modeling

The solvent in which a reaction is carried out can have a significant impact on the reaction rate and mechanism. Theoretical reaction modeling can account for solvation effects either explicitly, by including a large number of solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant.

For the synthesis of this compound, modeling the reaction in the presence of a solvent would provide a more realistic picture of the energetic barriers and reaction mechanism. For example, ab initio molecular dynamics studies have been conducted on the aqueous solvation of ethanol to understand its behavior in solution. researchgate.net Similar approaches could be applied to model the synthetic reactions leading to the target compound, providing valuable insights for optimizing reaction conditions.

Structure-Reactivity Relationship Predictions and Mechanistic Insights

Computational and theoretical chemistry offer powerful tools to predict the reactivity of molecules and to elucidate potential reaction mechanisms. For this compound, while specific computational studies are not extensively available in the public domain, we can infer its chemical behavior by examining theoretical investigations of structurally analogous compounds. The reactivity of this molecule is primarily dictated by the interplay of its functional groups: the hydroxyl group on the ethyl chain, and the fluoro and nitro groups on the phenyl ring.

The electronic properties of the aromatic ring are significantly influenced by the opposing effects of the fluorine atom and the nitro group. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). Conversely, it also has a lone pair of electrons that can participate in resonance, leading to a weaker electron-donating mesomeric effect (+M). The nitro group is a potent electron-withdrawing group through both inductive and mesomeric effects (-I, -M). The combined influence of these substituents creates a complex electronic landscape across the aromatic ring, influencing its susceptibility to electrophilic and nucleophilic attack.

To approximate the electronic characteristics of this compound, we can consider computational data for similar structures like 2-fluoro-5-nitrotoluene (B1294961) and 1-(2-fluorophenyl)ethanol. Density Functional Theory (DFT) calculations are a common method to probe these properties.

Interactive Data Table: Calculated Electronic Properties of Analogous Compounds

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
2-FluoronitrobenzeneDFT/B3LYP/6-31G(d)-7.89-1.985.914.25
1-(2-Fluorophenyl)ethanol Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
2-Fluoro-5-nitrotolueneNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity. The HOMO-LUMO gap is an indicator of molecular stability; a smaller gap suggests higher reactivity. For nitroaromatic compounds, the LUMO is often localized on the nitro group, making it susceptible to reduction.

Mechanistic Insights

The presence of multiple reactive sites in this compound allows for several potential reaction pathways:

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group via various mechanisms, often involving catalytic hydrogenation or chemical reducing agents. Theoretical studies on nitroaromatic reduction suggest a multi-step process that can proceed through nitroso and hydroxylamine (B1172632) intermediates. nih.gov The electron-withdrawing nature of the fluorine atom may influence the reduction potential of the nitro group.

Reactions at the Hydroxyl Group: The secondary alcohol can undergo oxidation to the corresponding ketone, 1-(2-fluoro-5-nitrophenyl)ethan-1-one. It can also participate in esterification or etherification reactions. The acidity of the hydroxyl proton may be slightly increased due to the electron-withdrawing effects of the aromatic substituents.

Nucleophilic Aromatic Substitution: While the phenyl ring is generally electron-deficient due to the nitro and fluoro groups, making it susceptible to nucleophilic attack, the substitution of the fluorine atom is a plausible reaction. Studies on related compounds like 2-fluoro-5-nitrophenyldiazonium have shown that the fluorine can be displaced by nucleophiles. nih.gov

Reactions involving the Benzylic Position: The carbon atom bearing the hydroxyl group is a benzylic position. Reactions at this site, such as substitution or elimination, could be influenced by the stability of potential carbocation or radical intermediates. The electron-withdrawing groups on the ring would generally destabilize a benzylic carbocation.

Advanced Analytical Methodologies for Research on 1 2 Fluoro 5 Nitrophenyl Ethan 1 Ol

Spectroscopic Characterization for Mechanistic Elucidation and Structural Complexity

Spectroscopic methods are indispensable for probing the molecular structure and functional groups of 1-(2-fluoro-5-nitrophenyl)ethan-1-ol. These techniques are crucial for confirming the compound's identity and for monitoring its transformations during chemical reactions.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (2D-NMR, NOESY, COSY, HMBC) for Stereochemical and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound. While one-dimensional NMR provides initial information, two-dimensional (2D) techniques are essential for unambiguous assignments of proton (¹H) and carbon (¹³C) signals and for establishing the compound's stereochemistry.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings within the molecule. For this compound, a cross-peak would be observed between the methine proton of the ethan-1-ol group and the protons of the methyl group, confirming their connectivity. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. It is used to assign the carbon signals corresponding to each proton in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This is particularly useful for identifying the connectivity between the ethan-1-ol side chain and the fluoronitrophenyl ring. For instance, correlations would be expected between the methine proton and the aromatic carbons, as well as between the aromatic protons and the carbons of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is crucial for determining the stereochemistry of the molecule by identifying protons that are close in space. youtube.comresearchgate.net For a chiral molecule like this compound, NOESY can help in assigning the relative configuration of stereocenters, especially in derivatives or when studying interactions with other chiral molecules.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below. Actual values can vary based on the solvent and experimental conditions.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)COSY CorrelationsHMBC Correlations
CH₃~1.5 (d)~25CH-OHC-OH, Ar-C
CH-OH~5.0 (q)~70CH₃Ar-C, CH₃
Ar-H7.0 - 8.5 (m)115 - 160Other Ar-HCH-OH, Other Ar-C
OHVariable-CH-OH-

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound. researchgate.net These methods are particularly valuable for monitoring the progress of a reaction, for example, the reduction of the corresponding ketone, 1-(2-fluoro-5-nitrophenyl)ethanone, to the alcohol.

The key vibrational modes for this compound include:

O-H stretch : A broad band in the IR spectrum around 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H stretch : Signals in the range of 2850-3000 cm⁻¹ for the aliphatic C-H bonds and 3000-3100 cm⁻¹ for the aromatic C-H bonds.

NO₂ stretches : Strong absorptions around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) for the nitro group.

C-F stretch : A sharp absorption in the region of 1000-1400 cm⁻¹.

C-O stretch : A signal around 1050-1250 cm⁻¹.

During the synthesis of this compound from its ketone precursor, the disappearance of the strong C=O stretching band (typically around 1680-1700 cm⁻¹) and the appearance of the broad O-H band would indicate the progress of the reduction reaction.

Functional GroupIR Absorption (cm⁻¹)Raman Shift (cm⁻¹)
O-H (alcohol)3200-3600 (broad)3200-3600 (weak)
C-H (aromatic)3000-31003000-3100 (strong)
C-H (aliphatic)2850-30002850-3000 (moderate)
NO₂ (asymmetric)~1520 (strong)~1520 (strong)
NO₂ (symmetric)~1350 (strong)~1350 (strong)
C-F1000-1400 (strong)1000-1400 (weak)
C-O1050-1250 (moderate)1050-1250 (weak)

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound and its fragments. nih.gov This technique is crucial for confirming the molecular formula and for elucidating fragmentation pathways, which can offer structural insights. nih.govimreblank.ch

Under electron ionization (EI), the molecular ion ([M]⁺) of this compound would be observed. Subsequent fragmentation could involve:

Loss of a methyl group (•CH₃) : leading to the [M-15]⁺ ion.

Loss of water (H₂O) : resulting in the [M-18]⁺ ion.

Cleavage of the C-C bond adjacent to the hydroxyl group : This would generate a resonance-stabilized benzylic cation.

Fragmentation of the nitro group : Loss of •NO₂ or •NO followed by CO.

The study of these fragmentation patterns can help in identifying unknown reaction byproducts or intermediates that may have similar structures. nih.gov

IonProposed Structurem/z (calculated)
[M]⁺C₈H₈FNO₃⁺185.0488
[M-CH₃]⁺C₇H₅FNO₃⁺170.0253
[M-H₂O]⁺C₈H₆FN⁺135.0484
[M-NO₂]⁺C₈H₈FO⁺139.0559

Chromatographic Techniques for Stereoisomer and Product Mixture Analysis

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Since this compound is a chiral molecule, it exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. rsc.orgrsc.org This is particularly important in asymmetric synthesis, where the goal is to produce one enantiomer preferentially.

The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are commonly used for this purpose. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

A typical chiral HPLC method would involve:

Column : A chiral column, such as one based on cellulose (B213188) or amylose (B160209) derivatives.

Mobile Phase : A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol).

Detector : A UV detector set to a wavelength where the compound absorbs strongly (e.g., 254 nm).

ParameterTypical Value
ColumnChiralcel OD-H or similar
Mobile PhaseHexane:Isopropanol (B130326) (90:10)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 254 nm
Retention Time (R-enantiomer)t_R1
Retention Time (S-enantiomer)t_R2

Gas Chromatography (GC) Coupled with Mass Spectrometry for Purity Assessment and Volatile Byproduct Characterization

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. When coupled with a Mass Spectrometer (GC-MS), it becomes a powerful tool for both qualitative and quantitative analysis. nist.gov For this compound, GC-MS can be used to assess its purity and to identify any volatile byproducts from its synthesis.

The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (gas) and the stationary phase (a high-boiling liquid coated on the column wall). The mass spectrometer then detects and helps identify the separated components based on their mass-to-charge ratio and fragmentation patterns.

This technique is particularly useful for detecting small amounts of impurities, such as unreacted starting materials or byproducts from side reactions.

ParameterTypical Setting
ColumnDB-5ms or similar
Inlet Temperature250 °C
Oven Program100 °C (1 min), then ramp to 280 °C at 10 °C/min
Carrier GasHelium
MS Ionization ModeElectron Ionization (EI)
Mass Range40-400 amu

X-ray Crystallography for Solid-State Structure Determination of Derivatives and Cocrystals

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing unequivocal proof of a molecule's connectivity and stereochemistry. Furthermore, it reveals crucial information about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the crystal lattice.

The study of derivatives of this compound or its cocrystals would provide valuable information. For example, esterification of the hydroxyl group or substitution on the phenyl ring would likely alter the crystal packing and intermolecular interactions. The formation of cocrystals, which are crystalline structures composed of two or more different molecules in a stoichiometric ratio, could be explored to modify the physicochemical properties of the parent compound.

The type of data obtained from such an analysis is illustrated in the following hypothetical table for a derivative.

Interactive Data Table: Illustrative Crystallographic Data for a Hypothetical Derivative

ParameterValueSignificance
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the symmetry operations within the unit cell.
a (Å)7.90Unit cell dimension along the a-axis.
b (Å)11.65Unit cell dimension along the b-axis.
c (Å)11.06Unit cell dimension along the c-axis.
β (°)105.2Angle of the unit cell.
Volume (ų)982.7Volume of the unit cell.
Z4Number of molecules in the unit cell.
C-F Bond Length (Å)1.35Provides insight into the electronic effect of the fluorine substituent.
C-N Bond Length (Å)1.48Indicates the nature of the bond between the nitro group and the phenyl ring.
O-H···O Hydrogen Bond (Å)2.75A key intermolecular interaction influencing crystal packing.

Note: The data in this table is illustrative and based on typical values for similar organic molecules. researchgate.net

Spectroelectrochemical Techniques for Redox Behavior Studies

Spectroelectrochemistry combines electrochemical methods with spectroscopic techniques to study the properties of electrogenerated species. This powerful approach allows for the in-situ characterization of radical ions and other intermediates formed during redox reactions. For a compound like this compound, the primary focus of redox studies would be the reduction of the nitroaromatic group.

The electrochemical reduction of nitroaromatic compounds is a well-studied area. iiste.orgnih.gov Typically, the nitro group (-NO₂) undergoes a series of electron and proton transfer steps. The initial one-electron reduction often forms a nitro anion radical (Ar-NO₂⁻), which can be stable under certain conditions. Further reduction can lead to the nitroso, hydroxylamino, and ultimately the amino derivative.

Spectroelectrochemical techniques, such as UV-Vis or EPR spectroelectrochemistry, would allow for the direct observation of these intermediates as they are formed at the electrode surface. By applying a specific potential to a solution of this compound in an optically transparent electrochemical cell, the changes in the electronic absorption or magnetic resonance spectrum can be monitored. This provides information on the electronic structure and stability of the electrogenerated species.

The reduction potential of the nitro group is sensitive to the electronic nature of other substituents on the aromatic ring. researchgate.netresearchgate.net The electron-withdrawing fluorine atom in this compound is expected to make the reduction of the nitro group occur at a less negative potential compared to unsubstituted nitrobenzene (B124822). The position of the substituents also plays a critical role in determining the redox potential.

The following interactive table presents typical reduction potential data for related substituted nitrobenzene derivatives, illustrating the effect of substituents.

Interactive Data Table: Reduction Potentials of Substituted Nitrobenzenes

CompoundSubstituent(s)Reduction Potential (V vs. SCE)Reference Electrode
NitrobenzeneH-1.15SCE
4-Fluoronitrobenzene4-F-1.06SCE
4-Nitrophenol4-OH-0.67Ag/AgCl
4-Nitrobenzoic acid4-COOH-0.85Ag/AgCl
Ethyl-3-nitrobenzoate3-COOEt-0.80Ag/AgCl

Note: The data is compiled from various sources and experimental conditions may vary. nih.govresearchgate.netacs.org SCE refers to the Saturated Calomel Electrode.

By employing spectroelectrochemical techniques, a detailed understanding of the redox pathway of this compound can be achieved, which is crucial for applications where electron transfer processes are important.

Applications of 1 2 Fluoro 5 Nitrophenyl Ethan 1 Ol and Its Derivatives in Chemical Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereogenic center in 1-(2-fluoro-5-nitrophenyl)ethan-1-ol, particularly in its enantiomerically pure forms like (R)-1-(2-fluoro-5-nitrophenyl)ethan-1-ol, makes it a valuable precursor for the synthesis of chiral molecules. Asymmetric synthesis, the process of selectively creating one enantiomer of a chiral product, is of paramount importance in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. d-nb.infoencyclopedia.pub

Synthesis of Chiral Ligands and Organocatalysts

Chiral ligands and organocatalysts are fundamental tools in asymmetric synthesis, enabling the stereoselective transformation of prochiral substrates. nih.govmdpi.com While direct examples of ligands derived from this compound are not extensively documented in publicly available research, the structural motifs present in this molecule are analogous to those found in well-established chiral auxiliaries. The chiral 1-phenylethanolamine backbone is a common feature in many successful ligands and organocatalysts.

The synthesis of such catalysts often involves the derivatization of the hydroxyl and amino groups (obtained after reduction of the nitro group) to create bidentate or polydentate ligands capable of coordinating with metal centers or acting as hydrogen-bond donors in organocatalysis. For instance, the amino alcohol functionality can be used to synthesize chiral oxazoline (B21484) ligands or phosphine-amino alcohol ligands, which have proven effective in a variety of asymmetric transformations, including reductions, alkylations, and cycloadditions.

Table 1: Potential Chiral Ligands and Organocatalysts Derivable from this compound

Ligand/Organocatalyst TypeGeneral StructurePotential Synthetic Application
Chiral Oxazoline LigandA chiral oxazoline ring fused to the fluoronitrophenyl moiety.Asymmetric allylic alkylations, hydrosilylations.
Chiral Amino AlcoholThe reduced amino alcohol derivative.Catalyst for asymmetric transfer hydrogenation of ketones.
Chiral Phosphine-Amino AlcoholPhosphine group introduced on the phenyl ring or modifying the amino group.Asymmetric hydrogenation, C-C bond forming reactions.
Chiral Thiourea CatalystThiourea functionality attached to the amino group.Asymmetric Michael additions, Friedel-Crafts reactions. mdpi.com

The fluorine and nitro substituents on the aromatic ring can further influence the electronic properties and steric environment of the resulting catalyst, potentially leading to enhanced selectivity and reactivity. The electron-withdrawing nature of these groups can impact the Lewis acidity or basicity of the active catalytic species.

Construction of Stereodefined Scaffolds for Complex Molecule Synthesis

The enantiomerically pure forms of this compound can serve as a starting point for the construction of more complex molecular scaffolds with multiple stereocenters. The hydroxyl group can be used as a handle for further synthetic transformations, such as etherification, esterification, or as a directing group in stereoselective reactions.

The general strategy often involves a sequence of reactions that build upon the initial chiral center, transferring its stereochemical information to newly formed centers. For example, the chiral alcohol can be converted into a chiral epoxide, which can then undergo regioselective and stereospecific ring-opening reactions with various nucleophiles to introduce new functional groups with defined stereochemistry. Such approaches are crucial in the total synthesis of natural products and pharmaceutically active compounds where precise control over the three-dimensional structure is essential. ethz.chnih.gov

Precursor for Nitrogen-Containing Heterocycles and Amines

Nitrogen-containing heterocycles and substituted anilines are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. The 2-fluoro-5-nitrophenyl scaffold of this compound provides a versatile platform for the synthesis of these important classes of compounds. A key initial transformation is the reduction of the nitro group to an amine, which opens up a wide array of subsequent cyclization and functionalization reactions.

Formation of Indoles, Quinolines, and Other Fused Heterocyclic Systems

The synthesis of indoles and quinolines often relies on the availability of suitably substituted anilines. japsonline.comekb.egresearchgate.net The reduction of this compound or its corresponding ketone, 1-(2-fluoro-5-nitrophenyl)ethan-1-one, yields 1-(5-amino-2-fluorophenyl)ethan-1-ol (B582720) or 1-(5-amino-2-fluorophenyl)ethan-1-one, respectively. These amino derivatives are valuable precursors for various cyclization strategies.

For instance, the Fischer indole (B1671886) synthesis, a classic method for constructing the indole ring, involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. japsonline.com While not a direct application, the amino group of the reduced compound can be diazotized and then reduced to a hydrazine, which can then be condensed with a suitable carbonyl compound to form a 5-substituted-fluoroindole derivative. Alternatively, modern methods for indole synthesis, such as the Larock indole synthesis, could potentially be adapted.

The synthesis of quinolines can be achieved through methods like the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. researchgate.net The 1-(5-amino-2-fluorophenyl)ethan-1-one derivative is a suitable substrate for this reaction, allowing for the construction of substituted quinolines. nih.gov

Table 2: Representative Synthetic Routes to Heterocycles

HeterocycleSynthetic MethodKey Intermediate
IndoleFischer Indole Synthesis2-fluoro-5-hydrazinylphenyl derivative
QuinolineFriedländer Annulation1-(5-amino-2-fluorophenyl)ethan-1-one
BenzimidazoleCondensation with Aldehydes4-fluoro-3-aminophenol derivative

The presence of the fluorine atom can influence the regioselectivity of these cyclization reactions and can impart unique biological properties to the final heterocyclic products. nih.govnih.gov

Synthesis of Substituted Anilines and Derived Amides

The reduction of the nitro group in this compound provides direct access to 1-(5-amino-2-fluorophenyl)ethan-1-ol. This substituted aniline (B41778) is a valuable building block in its own right. The amino group can be readily acylated to form a wide variety of amides, which are themselves an important class of compounds with diverse applications.

Furthermore, the amino group can participate in various cross-coupling reactions, such as the Buchwald-Hartwig amination, to form more complex diaryl or alkyl-aryl amines. These reactions significantly expand the synthetic utility of the original scaffold, allowing for the introduction of a wide range of substituents.

Intermediate in the Preparation of Advanced Organic Materials

The unique combination of a fluorinated aromatic ring and a nitro group suggests that derivatives of this compound could serve as valuable intermediates in the synthesis of advanced organic materials. Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and unique surface properties. nih.govsigmaaldrich.comresearchgate.net The nitro group, on the other hand, can be a precursor to other functional groups or can itself contribute to the electronic properties of a material.

While specific applications of this compound in this field are not yet widely reported, its derivatives could potentially be used as monomers for the synthesis of specialty polymers. For example, after reduction of the nitro group to an amine, the resulting amino alcohol could be used to synthesize polyamides or polyurethanes. The fluorine substituent would be expected to enhance the thermal stability and hydrophobicity of these polymers.

Furthermore, nitroaromatic compounds have been investigated for their use in organic electronics, for example, as components of charge-transfer complexes or as precursors to electroactive polymers. The electronic properties of the 2-fluoro-5-nitrophenyl moiety could be exploited in the design of new organic materials with tailored optical or electronic properties.

Monomers for Functional Polymers and Copolymers

The development of advanced polymers with tailored properties is a cornerstone of materials science. Fluorinated polymers, in particular, are known for their unique characteristics, including high thermal stability, chemical resistance, and specific optical and dielectric properties. researchgate.net

The structure of this compound suggests its potential as a monomer or a precursor to a monomer for creating functional polymers. For instance, the nitro group can be reduced to an amine, yielding an amino alcohol. This resulting aminophenylethanol derivative could then be used as a monomer in the synthesis of specialty polyimides or other high-performance polymers. The incorporation of the fluoro group is known to enhance desirable properties in the resulting polymers.

The introduction of fluorine into polymer backbones can lead to materials with low dielectric constants and reduced water absorption, which are highly sought-after properties in microelectronics and other advanced applications. rsc.orgmdpi.com For example, fluorinated polyimides often exhibit enhanced optical transparency in the visible and near-IR regions, a lower refractive index, and improved thermal stability. researchgate.netjst.go.jp While specific data for polymers derived directly from this compound is not yet prevalent in published literature, the properties of analogous fluorinated polymers provide a strong indication of their potential characteristics. The introduction of bulky trifluoromethyl groups, for instance, has been shown to decrease the dielectric constant of polyimides while maintaining good thermal and mechanical properties. rsc.org

Below is a table summarizing the typical properties of functional polymers derived from fluorinated monomers, which can be considered indicative of the potential of polymers synthesized using this compound derivatives.

PropertyTypical Value for Fluorinated PolyimidesPotential Advantage of Incorporation
Glass Transition Temperature (Tg) 230 - 402 °C mdpi.comresearchgate.netHigh thermal stability for demanding applications.
Dielectric Constant (at 1 MHz) 2.31 - 3.38 mdpi.comresearchgate.netSuitable for high-frequency electronics and microchips.
Water Absorption < 0.65% researchgate.netEnhanced performance in humid environments.
Optical Transparency (Cutoff Wavelength) As low as 330 nm researchgate.netUseful for optical and optoelectronic devices.
Tensile Strength 75 - 232 MPa mdpi.comresearchgate.netGood mechanical integrity for films and coatings.

Precursors for Optoelectronic Materials and Dyes

The field of optoelectronics relies on materials that can interact with light in specific and controllable ways. Fluorinated polymers are increasingly being investigated for these applications due to their tunable optical properties. jst.go.jp The presence of both a fluorine atom and a nitro group in this compound makes it an interesting precursor for the synthesis of materials with potential optoelectronic applications.

Polymers derived from fluorinated monomers can exhibit high optical transparency and a precisely controllable refractive index, which are critical properties for materials used in optical waveguides and other communication components. researchgate.netjst.go.jp The synthesis of polyimides from fluorinated diamines, which could be derived from this compound via reduction of the nitro group, is a well-established route to such materials. researchgate.netnih.gov These fluorinated polyimides can be designed to have low birefringence and high thermal stability, making them suitable for a range of optical applications. researchgate.net

The nitroaromatic structure also suggests the potential for creating dyes. Reduction of the nitro group to an amine, followed by diazotization and coupling reactions, is a classic method for synthesizing azo dyes. The specific substitution pattern of this compound could lead to dyes with unique colors and properties.

The table below outlines the potential optoelectronic applications and the relevant properties that could be imparted by using this compound as a precursor.

Potential ApplicationRelevant PropertyRole of this compound Derivative
Optical Waveguides High Optical Transparency, Controllable Refractive IndexPrecursor to fluorinated polyimides with low optical loss. jst.go.jp
Dielectric Layers in Displays Low Dielectric Constant, High Thermal StabilityMonomer for high-performance fluorinated polymers. rsc.orgmdpi.com
Nonlinear Optical Materials High Second-Order NonlinearityPotential for chromophores with tailored electronic properties.
Specialty Dyes Specific Absorption/Emission SpectraBuilding block for novel azo or other classes of dyes.

Derivatization for Probe Molecules and Analytical Reagents in Research Settings

The functional groups of this compound make it an excellent candidate for derivatization into probe molecules and analytical reagents. The hydroxyl group can be readily modified, and the activated aromatic ring can participate in specific labeling reactions.

A particularly relevant avenue for derivatization is through the use of Sanger-type reagents. Recently, 2-fluoro-5-nitrophenyldiazonium tetrafluoroborate (B81430) has been identified as a novel Sanger-type reagent for the versatile functionalization of alcohols. nih.govnih.gov This reagent allows for the mild, base-free derivatization of primary and secondary alcohols. nih.gov Given that this compound is a secondary alcohol, it could be a substrate for such a reaction, or more importantly, its core structure is analogous to the reagent itself, highlighting the reactivity of this chemical scaffold.

This type of derivatization is highly valuable for creating probe molecules for various research applications, including biochemical assays and molecular imaging. The fluoronitrophenyl moiety can act as a tag or a reporter group. For example, the nitro group can be reduced to a fluorescent amine or a group that can be further functionalized with a fluorophore.

The derivatization of the alcohol group with a reagent like 2-fluoro-5-nitrophenyldiazonium tetrafluoroborate opens up a wide range of possibilities for creating complex molecules. The diazonium group on the resulting ether can be used in a variety of subsequent transformations, such as palladium-catalyzed cross-coupling reactions or radical C-H activation. nih.gov This allows for the attachment of the 1-(2-fluoro-5-nitrophenyl)ethyl ether moiety to a wide range of other molecules, effectively creating sophisticated probe molecules.

The following table summarizes the potential derivatization reactions and their applications in creating research tools.

Derivatization ReactionReagent/MethodResulting Functional GroupPotential Application
Etherification 2-fluoro-5-nitrophenyldiazonium tetrafluoroborate nih.govnih.govAryl-alkyl ether with a diazonium handleTagging of biomolecules, precursor for cross-coupling. nih.gov
Esterification Acyl chlorides, anhydridesEsterPro-drugs, modification of physical properties.
Oxidation Mild oxidizing agents1-(2-fluoro-5-nitrophenyl)ethan-1-oneKetone intermediate for further synthesis.
Reduction of Nitro Group Catalytic hydrogenation (e.g., Pd/C)AmineMonomer for polymerization, precursor for dyes.

Future Directions and Emerging Research Avenues for 1 2 Fluoro 5 Nitrophenyl Ethan 1 Ol Research

Sustainable and Green Chemistry Approaches to Synthesis

The principles of green chemistry, which promote the reduction of waste, use of safer chemicals, and energy efficiency, are central to modern synthetic chemistry. researchgate.netnih.gov Applying these principles to the synthesis of 1-(2-fluoro-5-nitrophenyl)ethan-1-ol, typically formed via the reduction of its corresponding ketone, 1-(2-fluoro-5-nitrophenyl)ethan-1-one, offers significant opportunities for improvement.

A primary goal of green chemistry is to minimize or eliminate the use of hazardous solvents. Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, presents a compelling solvent-free alternative. This technique can lead to higher yields, shorter reaction times, and reduced waste compared to traditional solution-based methods. nih.gov

Future research could explore the mechanochemical reduction of 1-(2-fluoro-5-nitrophenyl)ethan-1-one using a solid-state reducing agent. This approach would eliminate solvent-related waste streams and could potentially alter reaction selectivity and efficiency.

Table 1: Conceptual Comparison of Conventional vs. Mechanochemical Synthesis

FeatureConventional Solution-Phase ReductionProposed Mechanochemical Reduction
Solvent Requires organic solvents (e.g., Methanol (B129727), THF)Solvent-free or minimal solvent (liquid-assisted grinding)
Energy Input Thermal heating/coolingMechanical energy (milling, grinding)
Waste Generation Used solvent, purification by-productsMinimal; often requires less purification
Reaction Time Can range from hours to daysOften significantly shorter
Process Safety Risks associated with flammable, toxic solventsEliminates solvent-related hazards

Biocatalysis has emerged as a powerful tool for producing enantiomerically pure chiral alcohols, which are critical intermediates in the pharmaceutical industry. nih.govmdpi.com The use of enzymes, such as ketoreductases (KREDs), offers exceptional stereoselectivity under mild reaction conditions (room temperature, neutral pH), significantly reducing the environmental impact compared to chemocatalysis. magtech.com.cnnih.gov

The asymmetric bioreduction of 1-(2-fluoro-5-nitrophenyl)ethan-1-one to produce specific stereoisomers of this compound is a promising research avenue. chemrxiv.org By screening various microorganisms or purified enzymes, researchers can identify biocatalysts that provide high enantiomeric excess (e.e.) and yield. mdpi.com Furthermore, integrating these enzymatic steps with cofactor regeneration systems that utilize renewable feedstocks like glucose enhances the sustainability of the process. nih.gov

Table 2: Potential Biocatalysts for Asymmetric Reduction

Enzyme/Microorganism ClassPotential AdvantageTarget Transformation
Ketoreductases (KREDs) High enantioselectivity for producing (R)- or (S)-alcohols.Asymmetric reduction of 1-(2-fluoro-5-nitrophenyl)ethan-1-one.
Whole-Cell Biocatalysts (e.g., Yeast, Bacteria) Contains endogenous cofactor regeneration systems, cost-effective.Stereoselective reduction of the ketone precursor.
Immobilized Enzymes Enhanced stability and reusability, simplifying product purification.Continuous or batch synthesis of the target alcohol. magtech.com.cn

Flow Chemistry and Continuous Processing for Enhanced Efficiency and Safety

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. These include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly for reactions involving hazardous materials or exothermic events. researchgate.net

Applying flow chemistry to the synthesis of this compound could lead to a more efficient, scalable, and safer manufacturing process. For instance, the nitration of the aromatic ring or the reduction of the ketone could be performed in a flow reactor to minimize the risks associated with handling nitrating agents or flammable reducing agents. This approach also allows for the "telescoping" of multiple reaction steps without isolating intermediates, further boosting efficiency. chemrxiv.org

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The intersection of artificial intelligence (AI) and chemistry is creating new paradigms for reaction discovery and optimization. Machine learning (ML) algorithms can analyze vast datasets from chemical reactions to predict outcomes, identify optimal conditions, and even suggest novel synthetic routes.

For this compound, ML models could be developed to:

Predict Reaction Yield and Selectivity: By training a model on data from similar ketone reductions, AI could predict the performance of various catalysts, solvents, and temperature combinations, reducing the need for extensive empirical screening.

Optimize Process Parameters: AI algorithms can efficiently explore a multidimensional reaction space to identify the optimal conditions for yield, purity, and sustainability, accelerating process development.

Discover New Catalysts: Machine learning can be used to screen virtual libraries of potential catalysts, identifying promising candidates for either chemical or biocatalytic synthesis.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations of the Chemical Compound

The unique arrangement of functional groups in this compound—a chiral secondary alcohol, an electron-withdrawing nitro group, and a directing fluoro group on an aromatic ring—provides a rich platform for exploring novel chemical transformations.

Future research could focus on:

Selective Functional Group Interconversion: Developing methods to selectively transform one functional group while leaving the others untouched. For example, reducing the nitro group to an amine without disturbing the chiral center would yield valuable 2-amino-6-fluorophenyl derivatives.

Fluorine-Directed Chemistry: Utilizing the ortho-fluorine atom to direct further substitutions on the aromatic ring, a strategy influenced by the conformational preferences of such structures. nih.gov

Derivatization for Biological Screening: The hydroxyl group is a key handle for derivatization. Esterification or etherification could generate libraries of new compounds for evaluation as potential pharmaceutical agents, building on the utility of related building blocks like 2-fluoro-5-nitrobenzoic acid in medicinal chemistry. ossila.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-fluoro-5-nitrophenyl)ethan-1-ol, and how can regioselectivity be controlled during nitration?

  • Methodology : The compound’s synthesis likely involves electrophilic aromatic substitution (EAS) due to the nitro and fluoro substituents. A plausible route includes nitration of a fluorophenyl ethanol precursor. To control regioselectivity, directing effects of substituents must be considered: the nitro group (meta-directing) and fluoro (ortho/para-directing) compete, requiring careful optimization of reaction conditions (e.g., nitric acid concentration, temperature) .
  • Validation : Monitor intermediate purity via HPLC or TLC, and confirm regiochemistry using 1H NMR^{1}\text{H NMR} (e.g., coupling patterns for adjacent substituents) .

Q. How can the stereochemical purity of this compound be assessed?

  • Methodology : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and a mobile phase of hexane/isopropanol (90:10). Compare retention times to enantiomerically pure standards. For higher accuracy, measure optical rotation ([α]D20_{D}^{20}) and cross-validate with 19F NMR^{19}\text{F NMR} in chiral shift reagents .

Q. What are the key stability considerations for storing this compound?

  • Methodology : The nitro group may render the compound light-sensitive. Store in amber vials at -20°C under inert atmosphere. Monitor decomposition via periodic HPLC analysis. Avoid prolonged exposure to moisture, as the hydroxyl group could participate in hydrolysis .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify reactive sites. Compare activation energies for potential pathways (e.g., SN2 at the benzylic position vs. aromatic ring reactions). Validate predictions experimentally via kinetic studies .

Q. What challenges arise in crystallizing this compound, and how can SHELX software aid in resolving its crystal structure?

  • Methodology : Crystallization may be hindered by the compound’s polar nitro and hydroxyl groups. Use slow vapor diffusion with dichloromethane/hexane. For SHELX refinement, collect high-resolution X-ray data (≤ 0.8 Å) and employ dual-space methods (SHELXD) for phase problem resolution. Validate hydrogen bonding networks using OLEX2 visualization .

Q. How does the electronic effect of the nitro group influence the compound’s pharmacological interactions (e.g., enzyme inhibition)?

  • Methodology : Conduct molecular docking (AutoDock Vina) against target enzymes (e.g., cytochrome P450 isoforms). The nitro group’s electron-withdrawing effect may enhance binding affinity via dipole interactions. Validate with in vitro enzyme assays (IC50_{50} measurements) and compare to analogs lacking the nitro group .

Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected 13C NMR^{13}\text{C NMR} shifts)?

  • Methodology : Suspected resonance assignments can be clarified using 2D NMR (HSQC, HMBC) to correlate 1H^{1}\text{H}-13C^{13}\text{C} couplings. For fluorine-related anomalies, 19F^{19}\text{F}-1H^{1}\text{H} HOESY experiments map spatial proximities .

Q. How can the compound’s scalability be optimized without compromising purity?

  • Methodology : Replace batch synthesis with flow chemistry for controlled nitration. Use inline FTIR to monitor reaction progress. Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water). Characterize intermediates with LC-MS to detect side products .

Q. What environmental and safety hazards are associated with large-scale handling?

  • Methodology : Perform a hazard assessment (NFPA criteria): nitro groups may pose explosive risks under friction/heat. Implement engineering controls (spark-proof equipment) and waste treatment protocols (e.g., catalytic hydrogenation to reduce nitro to amine). Reference GHS guidelines (P261, P262) for PPE requirements .

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